molecular formula C24H36O3 B13443017 cis-Nabilone-d6

cis-Nabilone-d6

Cat. No.: B13443017
M. Wt: 378.6 g/mol
InChI Key: GECBBEABIDMGGL-VQVBABCCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of cis-Nabilone-d6 involves several steps, starting from commercially available precursors. The synthetic route typically includes the following steps:

    Epoxidation: The starting material undergoes epoxidation to form an epoxide intermediate.

    Isomerization: The epoxide is then isomerized to form a silyl enol ether.

    Cyclization: The silyl enol ether undergoes cyclization to form the core structure of nabilone.

Industrial production methods for this compound are similar to those used for other synthetic cannabinoids, involving large-scale chemical synthesis under controlled conditions to ensure high purity and yield .

Scientific Research Applications

cis-Nabilone-d6 has a wide range of scientific research applications:

Properties

Molecular Formula

C24H36O3

Molecular Weight

378.6 g/mol

IUPAC Name

(6aS,10aR)-1-hydroxy-3-(2-methyloctan-2-yl)-6,6-bis(trideuteriomethyl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-9-one

InChI

InChI=1S/C24H36O3/c1-6-7-8-9-12-23(2,3)16-13-20(26)22-18-15-17(25)10-11-19(18)24(4,5)27-21(22)14-16/h13-14,18-19,26H,6-12,15H2,1-5H3/t18-,19+/m1/s1/i4D3,5D3

InChI Key

GECBBEABIDMGGL-VQVBABCCSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1([C@H]2CCC(=O)C[C@H]2C3=C(C=C(C=C3O1)C(C)(C)CCCCCC)O)C([2H])([2H])[2H]

Canonical SMILES

CCCCCCC(C)(C)C1=CC(=C2C3CC(=O)CCC3C(OC2=C1)(C)C)O

Origin of Product

United States

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